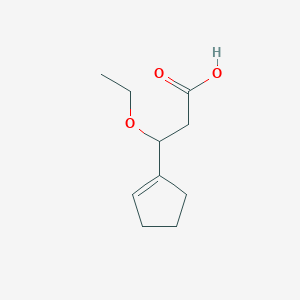
3-(Cyclopent-1-en-1-yl)-3-ethoxypropanoic acid
Descripción general
Descripción
“3-(Cyclopent-1-en-1-yl)prop-2-enoic acid” is a chemical compound with the molecular formula C8H10O2 . It is also known by other names such as “3-CYCLOPENT-1-ENYL-ACRYLIC ACID” and "(E)-3-(Cyclopent-1-en-1-yl)acrylic acid" .
Molecular Structure Analysis
The molecular structure of “3-(Cyclopent-1-en-1-yl)prop-2-enoic acid” consists of a cyclopentene ring attached to a prop-2-enoic acid group . The InChI string for this compound is "InChI=1S/C8H10O2/c9-8(10)6-5-7-3-1-2-4-7/h3,5-6H,1-2,4H2,(H,9,10)/b6-5+" .
Physical And Chemical Properties Analysis
The molecular weight of “3-(Cyclopent-1-en-1-yl)prop-2-enoic acid” is 138.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 138.068079557 g/mol . The topological polar surface area of the compound is 37.3 Ų .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Medicinal Chemistry
- Squaric acid derivatives, structurally related to 3-(Cyclopent-1-en-1-yl)-3-ethoxypropanoic acid, have shown significant applications in medicinal chemistry. They have been used as non-classical bioisosteric replacements for various functional groups, leading to the development of novel anticancer and antiviral agents (Lu, Lu, & Honek, 2017).
Development of Amino Acid Analogues
- Isoxazoline-cyclopentane amino acids, which mimic the structure of glutamic acid and are related to 3-(Cyclopent-1-en-1-yl)-3-ethoxypropanoic acid, have been synthesized and tested for activity at certain receptors. These studies are crucial for understanding receptor-ligand interactions and developing new pharmaceuticals (Conti et al., 2003).
Exploration in Bio-Organic Chemistry
- The synthesis of 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid derivatives showcases the importance of cyclopentene derivatives in the field of organic chemistry. These compounds serve as key intermediates in the creation of diverse bio-organic molecules (Grellepois et al., 2012).
Applications in Biotechnology
- The compound's structural similarity to 3-hydroxypropanoic acid, which is used in the production of bioplastics, highlights its potential in biotechnology. Advances in metabolic engineering and synthetic biology could utilize such compounds for efficient bio-production processes (Jers et al., 2019).
Nonlinear Optical (NLO) Materials
- Compounds structurally related to 3-(Cyclopent-1-en-1-yl)-3-ethoxypropanoic acid have been studied for their nonlinear optical properties. Such studies are crucial for the development of optical materials for technologies like lasers and optical data storage (Venkatesan et al., 2016).
Propiedades
IUPAC Name |
3-(cyclopenten-1-yl)-3-ethoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-2-13-9(7-10(11)12)8-5-3-4-6-8/h5,9H,2-4,6-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHAIHJUQBKJKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(=O)O)C1=CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopent-1-en-1-yl)-3-ethoxypropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B1426280.png)
![3-{[2-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride](/img/structure/B1426281.png)
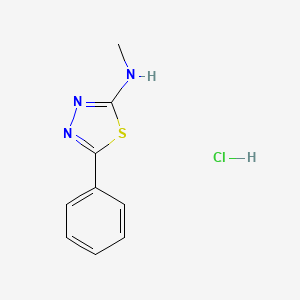
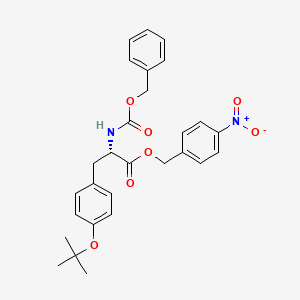
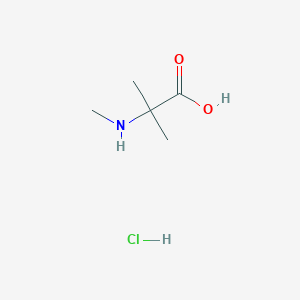
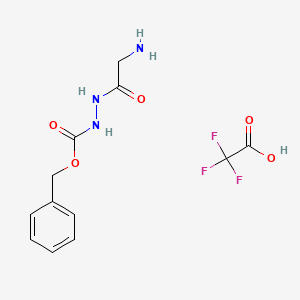
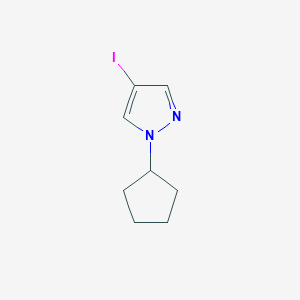
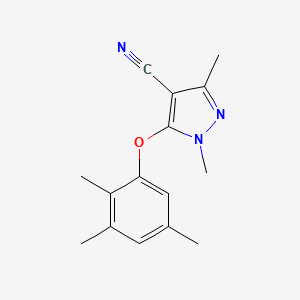
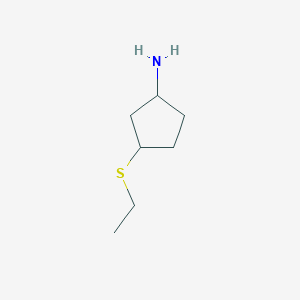
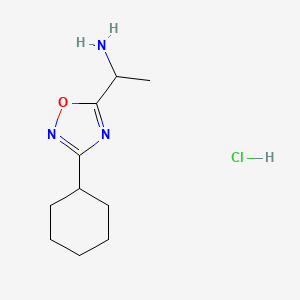
![N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine](/img/structure/B1426297.png)
![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-1-amine](/img/structure/B1426299.png)
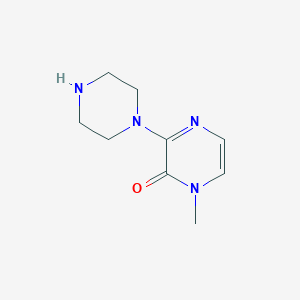
![Methyl (2S,4S)-4-[(2-chloroacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426302.png)